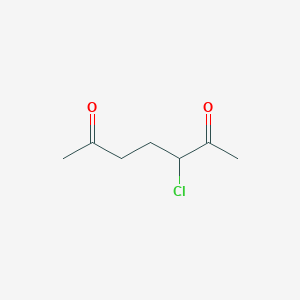

3-Chloroheptane-2,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

19995-88-1 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

3-chloroheptane-2,6-dione |

InChI |

InChI=1S/C7H11ClO2/c1-5(9)3-4-7(8)6(2)10/h7H,3-4H2,1-2H3 |

InChI Key |

AOKDGSUVQLOLGJ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(C(=O)C)Cl |

Canonical SMILES |

CC(=O)CCC(C(=O)C)Cl |

Synonyms |

2,6-Heptanedione, 3-chloro- |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroheptane 2,6 Dione and Its Precursors

Established Synthetic Routes to 3-Chloroheptane-2,6-dione

Established synthetic routes primarily rely on the construction of the heptanedione backbone, with the chloro-substituent being a key feature introduced during the synthesis of its precursors.

Grignard reactions are a cornerstone for the formation of the ketone framework present in this compound. These organometallic reactions are fundamental in organic chemistry for creating carbon-carbon bonds. smolecule.com The primary approach involves the reaction of a Grignard reagent with an oxalate (B1200264) derivative. Specifically, the Grignard reagent is prepared from 1-bromo-5-chloropentane (B104276) and magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or benzene (B151609). smolecule.compatsnap.com This reagent is then reacted with diethyl oxalate. The mechanism involves the nucleophilic addition of the Grignard reagent to the oxalate ester, forming a magnesium alkoxide intermediate which, upon hydrolysis, yields the diketone. A key advantage of this method is its potential for high atom economy and scalability.

To address challenges in the preparation of the Grignard reagent, such as the harsh, anhydrous conditions required, alternative methods have been explored. patsnap.com One such method involves the use of ethyloxalylmonochloride in an addition reaction with the Grignard solution, followed by acid hydrolysis to obtain the target compound's precursor. patsnap.com

A significant precursor in the synthesis of this compound is ethyl 7-chloro-2-oxoheptanoate. smolecule.com This precursor is synthesized via a Grignard reaction where 1-bromo-5-chloropentane is reacted with magnesium in an anhydrous solvent to form the Grignard reagent, 1-bromomagnesium-5-chloropentane. smolecule.comambeed.com This reagent is subsequently reacted with diethyl oxalate in a condensation reaction under controlled low-temperature conditions (-20°C to +15°C) to yield the crude ethyl 7-chloro-2-oxoheptanoate. smolecule.com A study demonstrated that reacting 1-bromo-5-chloropentane with diethyl oxalate in THF at -25°C can produce ethyl 7-chloro-2-oxoheptanoate in a 99.1% yield. The final step to obtain this compound would involve the reaction of this precursor with an appropriate methyl-containing organometallic reagent, such as methylmagnesium bromide or methyllithium, which would attack the ester carbonyl to form the methyl ketone after hydrolysis.

The following table summarizes the reaction conditions for the synthesis of the precursor, ethyl 7-chloro-2-oxoheptanoate.

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Reference |

| Grignard Reagent Formation | 1-bromo-5-chloropentane, Mg, anhydrous THF or benzene | -10 to -15 (dropwise addition) | - | patsnap.com |

| Condensation Reaction | Grignard reagent, diethyl oxalate, anhydrous toluene | -25 to 0 | - | |

| Full Sequence | 1-bromo-5-chloropentane, Mg, diethyl oxalate, THF | -25 | 99.1 | |

| Alternative Condensation | Grignard reagent, ethyloxalylmonochloride, methyl THF | -15 to -10 | - | patsnap.com |

Exploration of Novel Synthetic Pathways

Research into the synthesis of this compound and related compounds is ongoing, with a focus on developing more efficient, selective, and environmentally benign methods.

A direct approach to synthesizing this compound involves the chlorination of its non-halogenated counterpart, heptane-2,6-dione. A representative industrial-scale protocol for this involves dissolving heptane-2,6-dione in a solvent such as benzene and then adding sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature of 0°C. The reaction mixture is then stirred for several hours at room temperature to complete the chlorination. The reaction is finally quenched with a sodium bisulfite solution. This method represents a direct functionalization of the diketone backbone to introduce the desired chlorine substituent.

The synthesis of a specific stereoisomer of this compound, which has a chiral center at the C3 position, requires stereoselective methods. While specific application to this compound is not widely reported, general methodologies for the enantioselective and diastereoselective synthesis of α-chloro ketones are applicable.

Enantioselective Methods: Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of carbonyl compounds. Chiral amine organocatalysts, in combination with a chlorine source, can facilitate the formation of one enantiomer over the other. researchgate.net Another approach involves the use of chiral phase-transfer catalysts.

A chemoenzymatic strategy offers a green alternative for producing chiral building blocks. mdpi.com This can involve the enantioselective bioreduction of α-chloro ketones using whole-cell biocatalysts like baker's yeast or specific reductase enzymes. mdpi.com For instance, the reduction of various α-chloroalkyl arylketones has been achieved with high enantiomeric ratios. mdpi.com While this produces a chiral alcohol, subsequent oxidation would yield the enantiomerically enriched α-chloro ketone.

Diastereoselective Methods: For molecules with multiple stereocenters, diastereoselective synthesis is crucial. The synthesis of highly functionalized 2,6-disubstituted piperidines has been achieved with excellent diastereoselectivity through domino reactions involving β-diketones. bohrium.com While not a direct synthesis of this compound, this demonstrates the potential for controlling diastereoselectivity in reactions involving diketone substrates. The synthesis of new diastereoselective spiroheterocycles has also been reported, highlighting the dual functionality of β-diketones in complex reactions. bohrium.com

The following table presents a summary of potential stereoselective methods applicable to the synthesis of chiral this compound.

| Method Type | Approach | Key Features | Potential Application | Reference |

| Enantioselective | Organocatalysis | Use of chiral amine catalysts for α-chlorination. | Direct enantioselective chlorination of heptane-2,6-dione. | researchgate.net |

| Enantioselective | Chemoenzymatic | Bioreduction of a prochiral ketone followed by oxidation. | Enantioselective synthesis of (R)- or (S)-3-chloroheptane-2,6-dione. | mdpi.com |

| Diastereoselective | Domino Reactions | Multi-step reactions in one pot to control multiple stereocenters. | Synthesis of specific diastereomers if additional chiral centers are present. | bohrium.com |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. organic-chemistry.org For the synthesis of α-chloro ketones like this compound, several green chemistry strategies have been developed to replace hazardous reagents and solvents.

One approach is the use of safer chlorinating agents. For instance, trichloroisocyanuric acid is considered a greener alternative to chlorine gas or other harmful reagents for electrophilic chlorination. mdpi.com Another strategy involves using metal-free, visible-light-driven reactions for the chlorination of alkylaromatic hydrocarbons, which avoids the use of hazardous and corrosive chemicals like chlorine gas and SO₂Cl₂. mdpi.com

Electrochemical methods offer a promising green alternative for halogenation. The electrochemical chlorination of 1,3-diketones has been demonstrated using hydrochloric acid as a safe and readily available halogen source. researchgate.net This method features mild reaction conditions and high site-selectivity. researchgate.net

The use of alternative solvents is another key principle of green chemistry. organic-chemistry.org Ionic liquids, which are non-volatile, can serve as recyclable reaction media for chlorination reactions, providing a safer alternative to conventional volatile organic solvents. organic-chemistry.org Water is also an ideal green solvent, and some syntheses of spiroheterocycles from β-diketones have been successfully carried out in water. bohrium.com

Implementation of Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov While specific literature on the continuous flow synthesis of this compound is not prevalent, the application of this technology to the synthesis of other dione (B5365651) compounds demonstrates its feasibility and potential benefits. rsc.orgchemrxiv.orgresearchgate.net

Flow chemistry systems enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yield and minimizing by-product formation. nih.govresearchgate.net For instance, efficient electrochemical continuous-flow methods have been developed for synthesizing 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. rsc.org Similarly, a CuBr₂-catalyzed continuous-flow process for making indoline-2,3-diones significantly reduced reaction time from 15 hours in a batch reactor to just 40 minutes in a flow system. chemrxiv.org These examples highlight the potential for adapting flow chemistry to the synthesis of aliphatic diketones like this compound.

A key advantage of flow systems is the ability to "telescope" multiple reaction steps, where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification. nih.govresearchgate.net This has been successfully demonstrated in the synthesis of chiral precursors for 1-aryl-1,3-diols and in the production of 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione, where a semi-continuous filtration step was integrated into the flow process. nih.govresearchgate.net

Interactive Table: Examples of Continuous Flow Synthesis of Dione Derivatives

| Product | Catalyst/Conditions | System Type | Key Advantages |

|---|---|---|---|

| 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | Metal-free, oxidant-free electrolysis | Electrochemical continuous-flow cell | Green chemistry, moderate to good yields, scalable. rsc.org |

| Indoline-2,3-diones | CuBr₂ | Flow reactor | Reduced reaction time (15h to 40 min), lower catalyst loading. chemrxiv.org |

| Chiral precursors of 1-aryl-1,3-diols | Polymer-supported chiral phosphoric acid | Packed bed reactor | Highly stable process, transition-metal free, waste reduction. nih.gov |

Development of Heterogeneous and Homogeneous Catalytic Systems for Synthesis

Catalysis is fundamental to modern chemical synthesis, offering pathways with lower activation energies and increased selectivity. fluorochem.co.uk Both heterogeneous and homogeneous catalysts play crucial roles in the synthesis of diones and their precursors. fluorochem.co.ukwikipedia.org

Homogeneous Catalysis Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. wikipedia.org In the context of synthesizing compounds related to this compound, homogeneous catalysis has been effectively utilized. For example, the decomposition of 1,7-bisdiazo-4-chloroheptane-2,6-dione to form a cyclic dione is achieved using copper acetylacetonate, a soluble metal complex, as a catalyst in benzene. acs.org The use of soluble rhodium(I) precatalysts is also common in various organic transformations, where the active catalytic species is generated in situ. mdpi.com The synthesis of diketone derivatives can also be optimized through the systematic variation of homogeneous Lewis acid catalysts.

Heterogeneous Catalysis Heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants. wikipedia.org These systems are highly valued in industrial processes due to the ease of catalyst separation from the product stream and the potential for catalyst recycling. acs.orgroutledge.com While specific applications in this compound synthesis are not widely documented, the synthesis of other dione structures relies heavily on heterogeneous catalysts. For instance, the synthesis of 9-aryl-hexahydroacridine-1,8-dione derivatives employs various heterogeneous catalysts such as HY-Zeolite, carbon-based solid acids, and mesoporous silica (B1680970) nanoparticles. d-nb.info The development of supported transition metal catalysts is a key area of research for enabling greener chemical synthesis through "borrowing hydrogen" methodologies, which can be applied to the formation of C-C bonds in ketone synthesis. rsc.org The immobilization of homogeneous catalysts onto solid supports, such as silica or montmorillonite (B579905) clay, is a strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity of the former with the practical advantages of the latter. researchgate.net

Interactive Table: Catalytic Systems in Dione Synthesis

| Catalyst Type | Catalyst Example | Reaction | Advantages |

|---|---|---|---|

| Homogeneous | Copper acetylacetonate | Decomposition of 1,7-bisdiazo-4-chloroheptane-2,6-dione. acs.org | Soluble catalyst enabling specific cyclization. acs.org |

| Homogeneous | Rhodium(I) precatalysts | General organic synthesis. mdpi.com | In situ generation of active species, high selectivity. mdpi.com |

| Heterogeneous | HY-Zeolite, Carbon-based solid acids | Synthesis of 9-aryl-hexahydroacridine-1,8-dione derivatives. d-nb.info | Ease of separation, reusability. d-nb.info |

| Heterogeneous | Supported transition metals (e.g., on metal oxides) | Hydrogen transfer reactions for C-C bond formation. rsc.org | Green chemistry, catalyst multifunctionality. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Chloroheptane 2,6 Dione

Reactivity of the Halogen Moiety

The chlorine atom at the C-3 position significantly influences the chemical behavior of 3-Chloroheptane-2,6-dione. Its electron-withdrawing nature enhances the electrophilicity of the α-carbon, making it a prime site for nucleophilic attack.

Nucleophilic Substitution Reactions at the α-Carbon

The primary reaction involving the halogen in this compound is nucleophilic substitution. Due to the presence of the adjacent carbonyl group, the reaction generally proceeds via an Sₙ2 pathway. jove.comjove.com Sₙ1 reactions are disfavored because they would involve the formation of a less stable carbocation at the α-position. jove.com The reaction is typically conducted with less basic nucleophiles to avoid competing elimination reactions and the formation of α-haloenolate ions. jove.comjove.comntu.edu.sg

A variety of nucleophiles can be employed to displace the chloride ion, leading to a range of functionalized 1,5-diketones. These reactions are fundamental in synthetic chemistry for the construction of more complex molecular architectures.

| Nucleophile | Reagent Example | Product |

| Azide (B81097) | Sodium Azide (NaN₃) | 3-Azidoheptane-2,6-dione |

| Cyanide | Sodium Cyanide (NaCN) | 2,6-Dioxoheptane-3-carbonitrile |

| Acetate (B1210297) | Sodium Acetate (CH₃COONa) | 3-Oxo-2-acetylheptan-5-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)heptane-2,6-dione |

| Iodide | Sodium Iodide (NaI) | 3-Iodoheptane-2,6-dione |

This table represents expected products from typical Sₙ2 reactions on α-haloketones.

Research on bimolecular substitution reactions of α-halo ketones has shown that they are surprisingly insensitive to steric hindrance. researchgate.netcdnsciencepub.com

Elimination Reactions Leading to Unsaturated Diketones

When this compound is treated with a strong, non-nucleophilic base, it can undergo an elimination reaction (dehydrohalogenation) to form an α,β-unsaturated diketone. siyavula.com The most common product would be hept-3-ene-2,6-dione. The conditions for this reaction typically involve a concentrated strong base, such as potassium hydroxide (B78521) (KOH), dissolved in an alcoholic solvent like ethanol, and elevated temperatures. siyavula.com These conditions favor the E2 mechanism.

Reaction Scheme: this compound + KOH/Ethanol (heat) → Hept-3-ene-2,6-dione + KCl + H₂O

The formation of the conjugated system is a strong thermodynamic driving force for this reaction. The resulting unsaturated diketone is a valuable intermediate, particularly as a Michael acceptor.

Reductive Dehalogenation Pathways

The chlorine atom of this compound can be selectively removed through reductive dehalogenation to yield the parent diketone, heptane-2,6-dione. This transformation is useful when the chlorine is used as a temporary activating group or if the parent diketone is the desired product. A wide array of reagents can accomplish this reduction. nih.gov

Common methods for the reductive dehalogenation of α-haloketones include the use of:

Iodide ion : Reagents like hydroiodic acid (HI) or sodium iodide are effective in converting α-haloketones to the corresponding ketones. nih.govtandfonline.com

Thiols : Benzenethiol, in the presence of a catalyst like iron-polyphthalocyanine, can reduce α-halo ketones to their parent ketones. oup.com

Metal-based reagents : Low-valent metals and other reducing agents are also employed for this purpose. organicreactions.org

The reaction with hydroiodic acid, for instance, can proceed in nearly quantitative yields and with high purity of the resulting ketone. tandfonline.com

Reactivity of the Diketone Functional Groups

The two ketone groups in this compound, being in a 1,5-relationship, enable specific and synthetically valuable reactions, most notably intramolecular cyclizations.

Aldol (B89426) Condensation Reactions (e.g., intramolecular and intermolecular)

Molecules containing two carbonyl groups, such as 1,5-diketones, can undergo intramolecular aldol reactions to form cyclic products. libretexts.orgpressbooks.pub For the parent compound, heptane-2,6-dione, treatment with a base leads to the formation of a six-membered ring, 3-methyl-2-cyclohexenone, as the major product. libretexts.orglibretexts.org

The mechanism involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. pressbooks.pub In the case of heptane-2,6-dione, two possible enolates could form, leading to either a six-membered ring (from attack of the C-1 enolate on the C-6 carbonyl) or a four-membered ring (from attack of the C-3 enolate on the C-6 carbonyl). youtube.com Due to the high ring strain of four-membered rings, the formation of the six-membered ring is overwhelmingly favored, as all steps of the mechanism are reversible, leading to the most thermodynamically stable product. libretexts.orgpressbooks.pub

| Diketone | Base | Product | Ring Size |

| Heptane-2,6-dione | NaOH | 3-Methyl-2-cyclohexenone | 6-membered |

| 2,5-Hexanedione | NaOH | 3-Methyl-2-cyclopentenone | 5-membered |

This table illustrates the products of intramolecular aldol condensations of 1,5- and 1,4-diketones.

Intermolecular aldol reactions are also possible but are generally less favored than the intramolecular pathway when a five- or six-membered ring can be formed. libretexts.org

Michael Addition Reactions

The Michael reaction is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). libretexts.org While this compound itself is not a Michael acceptor, the product of its elimination reaction, hept-3-ene-2,6-dione, is an excellent one.

Furthermore, β-diketones can serve as effective Michael donors due to the high acidity of the α-hydrogens located between the two carbonyl groups. libretexts.orgniscpr.res.in In the context of this compound, its dehalogenated counterpart, heptane-2,6-dione, can act as a Michael donor. The enolate formed from heptane-2,6-dione can add to various Michael acceptors.

A classic synthetic sequence that combines both the Michael addition and the intramolecular aldol condensation is the Robinson annulation. masterorganicchemistry.com This powerful ring-forming method involves the Michael addition of a ketone enolate to an α,β-unsaturated ketone, which produces a 1,5-diketone. This intermediate then undergoes an intramolecular aldol condensation to form a new six-membered ring. masterorganicchemistry.com

Enolization and Ketal/Hemiketal Formation

The chemical behavior of this compound is significantly influenced by the interplay between its two ketone functionalities and the electron-withdrawing chloro substituent. The presence of carbonyl groups allows for the existence of keto-enol tautomerism. The equilibrium between the diketo form and various enol forms is a crucial aspect of its reactivity. The α-chloro substituent is expected to influence the regioselectivity of enolization.

The potential for enolization in this compound can lead to several isomeric enol structures. The stability of these enols is dictated by factors such as intramolecular hydrogen bonding and electronic effects.

In the presence of alcohols, this compound can undergo ketal or hemiketal formation. The reaction typically requires acid catalysis to protonate a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol. Given the two distinct carbonyl environments, the reaction can proceed at either the C2 or C6 position, or both. The relative reactivity of the two carbonyl groups towards ketalization would be influenced by steric hindrance and the electronic effect of the adjacent chloro group. It is plausible that the C6-carbonyl is more sterically accessible for initial attack.

The formation of cyclic ketals is also a possibility if a diol is used as the nucleophile. These reactions are typically reversible and driven to completion by the removal of water.

| Reaction Type | Reactant | Product Type | Conditions |

| Enolization | This compound | Enol isomers | Acid or base catalysis |

| Hemiketal formation | Alcohol | Hemiketal | Acid or base catalysis |

| Ketal formation | Alcohol (2 equiv.) | Ketal | Acid catalysis, removal of water |

| Cyclic ketal formation | Diol | Cyclic ketal | Acid catalysis, removal of water |

Reactivity with Nitrogen- and Sulfur-Containing Nucleophiles

The electrophilic nature of this compound, enhanced by the presence of the chlorine atom, makes it susceptible to attack by a variety of nucleophiles, including those containing nitrogen and sulfur.

Nitrogen Nucleophiles: Primary and secondary amines can react with this compound at several sites. Nucleophilic attack can occur at the carbonyl carbons, leading to the formation of imines or enamines, or at the carbon bearing the chlorine atom via nucleophilic substitution. The reaction pathway is dependent on the reaction conditions and the nature of the amine. For instance, reaction with ammonia (B1221849) or primary amines can lead to the formation of various heterocyclic structures through condensation and cyclization reactions.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are generally considered soft and highly potent nucleophiles. libretexts.orgmsu.edu They are expected to react readily with this compound. The primary site of attack would likely be the carbon atom bonded to the chlorine, leading to a nucleophilic substitution of the chloride. This reaction would result in the formation of a thioether derivative. The high nucleophilicity of sulfur compounds suggests that this substitution reaction would be efficient. libretexts.org

| Nucleophile Type | Example | Potential Reaction Products |

| Nitrogen | Primary Amines (R-NH₂) | Imines, Enamines, Heterocycles |

| Nitrogen | Secondary Amines (R₂NH) | Enamines, Substitution products |

| Sulfur | Thiols (R-SH) | Thioethers (via substitution of Cl) |

Intramolecular Cyclization Pathways of this compound

The bifunctional nature of this compound, possessing both a halogen and a diketone moiety, provides the foundation for various intramolecular cyclization reactions, leading to the formation of diverse cyclic structures.

Formation of Cyclic Ketones and Heterocyclic Scaffolds (e.g., analogous to cyclization of related bis-diazo ketones)

While direct studies on the intramolecular cyclization of this compound are not extensively documented, analogous transformations of closely related compounds provide significant insight. A notable example is the cyclization of 1,7-bisdiazo-4-chloroheptane-2,6-dione. acs.org The decomposition of this bis-diazo compound, catalyzed by copper acetylacetonate, yields 6-chloro-2-cycloheptene-1,4-dione. acs.org This reaction proceeds through the formation of carbene intermediates which then undergo intramolecular cyclization. Subsequent elimination of hydrogen chloride from the resulting cyclic product affords 4-hydroxytropone. acs.org

This transformation highlights the potential for the carbon skeleton of this compound to serve as a precursor for the synthesis of seven-membered ring systems. It is conceivable that under appropriate conditions, perhaps involving the generation of a carbanion, this compound could undergo an intramolecular aldol-type condensation to form cyclic products. The regiochemical outcome of such a cyclization would be influenced by which enolate is formed and which carbonyl group is attacked.

Ring-Closing Reactions Involving Both Halogen and Diketone Features

The presence of both a chloro group and two ketone functionalities within the same molecule opens up possibilities for ring-closing reactions where both features participate. For instance, the generation of an enolate from the diketone moiety could be followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of a carbocyclic ring.

The specific enolate formed would determine the size of the resulting ring. For example, enolization at the C-4 position followed by intramolecular attack at C-3 would lead to the formation of a cyclopentane (B165970) derivative. Alternatively, enolization involving the methyl group of the acetyl moiety at C-2 could potentially lead to a cyclopropane (B1198618) ring, although this is generally less favored. The feasibility and outcome of these reactions would be highly dependent on the reaction conditions, such as the choice of base and solvent.

Transition Metal-Catalyzed Transformations of this compound

The carbon-chlorine bond in this compound represents a key site for functionalization via transition metal-catalyzed reactions.

Cross-Coupling Reactions Involving the Carbon-Chlorine Bond

The carbon-chlorine bond in alkyl chlorides can be activated by various transition metal catalysts, most notably those based on palladium and nickel, to participate in cross-coupling reactions. researchgate.nettcichemicals.commdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

In the context of this compound, the C-Cl bond at the α-position to a carbonyl group is activated for oxidative addition to a low-valent metal center. A variety of coupling partners could potentially be employed in such reactions.

Potential Cross-Coupling Reactions:

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |

| Suzuki-Miyaura | Organoboron Reagents (R-B(OR)₂) | 3-Alkyl/Aryl-heptane-2,6-dione | Palladium or Nickel |

| Stille | Organotin Reagents (R-SnR'₃) | 3-Alkyl/Aryl-heptane-2,6-dione | Palladium |

| Sonogashira | Terminal Alkynes | 3-Alkynyl-heptane-2,6-dione | Palladium/Copper |

| Buchwald-Hartwig | Amines, Alcohols, Thiols | 3-Amino/Alkoxy/Thio-heptane-2,6-dione | Palladium or Nickel |

| Negishi | Organozinc Reagents (R-ZnX) | 3-Alkyl/Aryl-heptane-2,6-dione | Palladium or Nickel |

These cross-coupling reactions would provide a versatile platform for the synthesis of a wide range of substituted diketones, starting from this compound. The choice of catalyst, ligands, and reaction conditions would be critical to achieve high efficiency and selectivity, and to ensure compatibility with the diketone functionality. researchgate.nettcichemicals.com

Catalytic Decomposition and Rearrangement Reactions (e.g., related to copper/rhodium catalysis)

The chemical reactivity of this compound under catalytic conditions, particularly with transition metals like copper and rhodium, is an area of interest due to the potential for intramolecular cyclization and rearrangement reactions. The presence of two ketone functionalities and a reactive chlorine atom on the heptane (B126788) backbone provides multiple sites for catalytic activation, leading to the formation of various cyclic products. While specific studies focusing exclusively on this compound are not extensively documented, related research on similar substrates provides significant insight into its expected catalytic behavior.

Research has shown that α-halo ketones and diketones are versatile precursors for the synthesis of heterocyclic compounds such as furans through transition-metal-catalyzed reactions. nih.govmdpi.comarkat-usa.org These transformations often involve the formation of a metal enolate followed by an intramolecular nucleophilic substitution or a rearrangement cascade.

A closely related and highly illustrative example is the copper-catalyzed decomposition of 1,7-bis(diazo)-4-chloroheptane-2,6-dione. In this reaction, a copper chelate catalyst is used to facilitate the decomposition of the bis(diazo) compound in boiling benzene (B151609) under high dilution conditions. This process leads to an intramolecular cyclization, yielding 6-chlorocyclohept-2-ene-1,4-dione in a 32% yield. archive.org The use of copper bronze as a catalyst also facilitates this reaction, albeit with a lower yield of 20%. archive.org This transformation highlights the utility of copper catalysis in promoting the rearrangement and cyclization of chloro-substituted heptanedione derivatives.

The resulting 6-chlorocyclohept-2-ene-1,4-dione is a valuable intermediate that can be further transformed. For instance, treatment with weak bases can induce the elimination of hydrogen chloride, leading to the formation of 4-hydroxytropone (γ-tropone). archive.org This demonstrates a practical application of the catalytic decomposition product.

While rhodium catalysis is well-established for carbene-mediated transformations, its specific application to this compound is less clear from available literature. However, rhodium catalysts are known to be highly effective in the cyclopropanation/Cope rearrangement cascade of vinyl diazo compounds with dienes, which constitutes a formal (4+3) cycloaddition to form cycloheptadienes. sci-hub.se This suggests a potential, though unexplored, avenue for rhodium-catalyzed rearrangements involving derivatives of this compound.

The general mechanism for the copper-catalyzed reactions likely involves the formation of a copper enolate. In the case of a molecule like this compound, the enolate could potentially undergo an intramolecular C- or O-alkylation, leading to the formation of a cyclic product. The regioselectivity of such a cyclization would be influenced by the stability of the resulting ring system.

Table of Catalytic Decomposition Data

| Precursor | Catalyst | Product | Yield (%) | Reference |

| 1,7-bis(diazo)-4-chloroheptane-2,6-dione | Copper chelate | 6-Chlorocyclohept-2-ene-1,4-dione | 32 | archive.org |

| 1,7-bis(diazo)-4-chloroheptane-2,6-dione | Copper bronze | 6-Chlorocyclohept-2-ene-1,4-dione | 20 | archive.org |

Advanced Spectroscopic and Structural Elucidation of 3 Chloroheptane 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual protons and carbons.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the fundamental framework for the structural verification of 3-Chloroheptane-2,6-dione. The predicted chemical shifts, multiplicities, and coupling constants for the proton and carbon nuclei are instrumental in assigning the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The presence of an electron-withdrawing chlorine atom and two carbonyl groups significantly influences the chemical shifts of adjacent protons, causing them to resonate at a lower field (higher ppm values).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in this compound. The carbonyl carbons are expected to appear significantly downfield, typically in the range of 190-215 ppm, a characteristic feature of ketones. The carbon atom bonded to the chlorine atom will also exhibit a downfield shift due to the electronegativity of the halogen.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constant (J) in Hz (¹H) |

| 1 | 2.20 | 29.5 | s | - |

| 3 | 4.50 | 65.0 | t | 6.5 |

| 4 | 2.90 | 45.0 | t | 6.5 |

| 5 | 2.80 | 42.0 | t | 7.0 |

| 7 | 2.15 | 30.0 | s | - |

| C2 | - | 205.0 | - | - |

| C6 | - | 207.0 | - | - |

Note: Predicted values are based on established increments for functional groups and analysis of structurally similar compounds. Actual experimental values may vary.

To unambiguously establish the connectivity of atoms and confirm the proposed structure, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, cross-peaks are expected between the protons on C3 and C4, and between the protons on C4 and C5, confirming the connectivity of the heptane (B126788) backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms as listed in the data table. For instance, the proton signal at approximately 4.50 ppm would show a correlation to the carbon signal around 65.0 ppm, confirming the H3-C3 bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry is crucial for determining the exact elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Predicted HRMS Data for this compound (C₇H₁₁ClO₂):

| Ion | Calculated m/z for C₇H₁₁³⁵ClO₂ | Calculated m/z for C₇H₁₁³⁷ClO₂ |

| [M]⁺ | 162.0448 | 164.0418 |

| [M+H]⁺ | 163.0526 | 165.0496 |

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and allows for the deduction of the compound's structure. The primary fragmentation pathways for ketones often involve α-cleavage and McLafferty rearrangements. For this compound, the following fragmentation patterns are anticipated:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. This can result in the loss of alkyl or acyl radicals.

Loss of Chlorine: The carbon-chlorine bond can undergo cleavage, leading to the loss of a chlorine radical.

McLafferty Rearrangement: While less likely due to the substitution pattern, a McLafferty rearrangement could occur if a γ-hydrogen is available for transfer to the carbonyl oxygen.

Plausible Fragmentation Ions for this compound:

| m/z | Plausible Fragment Structure | Fragmentation Pathway |

| 127 | [M - Cl]⁺ | Loss of chlorine radical |

| 119 | [CH₃COCHC(CH₂)₂CO]⁺ | α-cleavage with loss of CH₃ and Cl |

| 83 | [CH₃COCH₂CH₂CO]⁺ | Cleavage at C3-C4 and loss of C₃H₄Cl |

| 43 | [CH₃CO]⁺ | α-cleavage at C1-C2 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. Saturated aliphatic ketones typically show this absorption in the region of 1705-1725 cm⁻¹. The presence of the electronegative chlorine atom adjacent to one of the carbonyl groups may cause a slight shift to a higher wavenumber for that specific carbonyl stretch. The C-Cl stretching vibration is also expected to be present, typically in the range of 600-800 cm⁻¹.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2950-2850 | 2950-2850 | Medium |

| C=O stretch | 1715-1735 | 1715-1735 | Strong (IR), Medium (Raman) |

| C-Cl stretch | 650-750 | 650-750 | Strong (IR), Strong (Raman) |

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties. However, the application of this method is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a significant challenge.

As of the current body of scientific literature, a crystal structure for this compound has not been reported. The successful crystallization of a compound is influenced by various factors, including molecular symmetry, intermolecular forces, and the presence of impurities. For a relatively small and potentially flexible molecule like this compound, obtaining a crystalline form suitable for X-ray diffraction may be non-trivial. The parent compound, heptane-2,6-dione, is known to be a white crystalline solid, suggesting that the heptanedione backbone is amenable to forming an ordered crystal lattice. The introduction of a chlorine atom at the 3-position, however, introduces both steric and electronic changes that could affect the molecule's ability to pack efficiently in a crystal.

In the absence of experimental data for this compound, insights into its potential solid-state structure can be drawn from the crystallographic analysis of related compounds. For instance, the study of other halogenated ketones and diketones reveals common structural motifs and intermolecular interactions. nih.govnih.gov The presence of the chlorine atom and the two carbonyl groups would likely dominate the intermolecular interactions in the crystal lattice of this compound. It would be anticipated that dipole-dipole interactions involving the polar C-Cl and C=O bonds would play a significant role in the crystal packing. Furthermore, weak C-H···O and potentially C-H···Cl hydrogen bonds would likely contribute to the stability of the crystalline structure. nih.gov

An interesting parallel can be drawn from the crystal structure of 3,5-Diacetylheptane-2,6-dione, which, despite being a tetraketone, shares the heptane framework. researchgate.net In its solid state, this molecule exists solely in the keto form, and its crystal packing is influenced by intermolecular carbonyl-carbonyl interactions. researchgate.net Should a crystalline form of this compound be obtained, X-ray diffraction would be invaluable in determining its preferred tautomeric form (keto or enol) in the solid state.

A hypothetical crystallographic study of this compound would aim to provide the data outlined in the table below. This information would allow for a detailed analysis of the molecular geometry and the supramolecular architecture.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| Key Bond Lengths (e.g., C-Cl, C=O, C-C) | Precise distances between atoms, which can indicate bond order and strain. |

| Key Bond Angles (e.g., O=C-C, Cl-C-C) | The angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the heptane chain. |

| Intermolecular Interactions | The types and geometries of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that hold the crystal together. |

Theoretical and Computational Investigations of 3 Chloroheptane 2,6 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic view of the electron distribution and orbital interactions within a molecule, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in chemical reactions. youtube.comyoutube.com For 3-Chloroheptane-2,6-dione, FMO analysis has been used to identify the most probable sites for nucleophilic and electrophilic attack.

The HOMO, being the orbital from which the molecule is most likely to donate electrons, is concentrated around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. Conversely, the LUMO, which is the most likely to accept electrons, is localized on the carbon atoms of the carbonyl groups and the carbon atom bonded to the chlorine, highlighting these as the primary electrophilic centers. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -9.87 | Oxygen (C=O) |

| LUMO | -1.23 | Carbon (C=O), Carbon (C-Cl) |

| HOMO-LUMO Gap | 8.64 | - |

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.netresearchgate.net For this compound, the ESP map clearly shows negative potential around the carbonyl oxygen atoms, consistent with their high electronegativity and the presence of lone pairs. Positive potential is observed around the hydrogen atoms and, significantly, on the carbon atom attached to the chlorine, reflecting the electron-withdrawing nature of the halogen.

This charge distribution analysis corroborates the findings from FMO theory, pinpointing the carbonyl oxygens as sites for electrophilic attack and the carbonyl carbons and the chloro-substituted carbon as susceptible to nucleophilic attack.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the exploration of reaction pathways and the energetics involved, providing a virtual laboratory to study chemical transformations.

The characterization of transition states is crucial for understanding the mechanism of a chemical reaction. dntb.gov.ua For reactions involving this compound, such as nucleophilic substitution at the chlorinated carbon, computational methods have been used to locate the transition state structure. These calculations reveal a concerted mechanism where the nucleophile attacks the carbon atom while the chlorine atom departs. The geometry of the transition state provides valuable information about the steric and electronic factors that govern the reaction.

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (ΔG‡) | 22.5 |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG) | -12.8 |

Conformational Analysis and Stereochemical Predictions via Molecular Mechanics and Dynamics

The three-dimensional structure of a molecule can significantly influence its reactivity. Conformational analysis of this compound has been performed using molecular mechanics and molecular dynamics simulations to identify the most stable conformers. These studies reveal that the heptane (B126788) chain can adopt several low-energy conformations, with the relative orientation of the carbonyl groups and the chlorine atom being a key determinant of stability. Understanding the preferred conformations is essential for predicting the stereochemical outcome of reactions. researchgate.netlsu.edu For instance, the accessibility of the electrophilic sites can be highly dependent on the conformational state of the molecule.

No Published Theoretical Spectroscopic Data Currently Available for this compound

Despite a thorough search of scientific literature and chemical databases, no specific theoretical or computational investigations detailing the predicted spectroscopic parameters of this compound from first principles could be located.

This absence of published research indicates that, to date, the scientific community has not focused on the in-silico analysis of this particular chemical compound. First principles calculations, which are based on quantum mechanics, are powerful tools for predicting a molecule's properties, including its nuclear magnetic resonance (NMR) spectra, infrared (IR) and Raman vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These computational studies provide valuable insights into the molecular structure and behavior, often complementing experimental data.

While computational chemistry is a burgeoning field, the selection of molecules for in-depth theoretical analysis is often driven by specific research interests, such as drug discovery, materials science, or reaction mechanism studies. The lack of available data for this compound suggests that it has not yet been a target of such focused research efforts.

Consequently, it is not possible to provide detailed research findings, data tables, or an interpretation of its spectroscopic parameters based on first-principles predictions at this time. The generation of such an analysis would require novel, dedicated computational research to be performed on this specific molecule.

Synthesis and Functionalization of Derivatives and Analogues of 3 Chloroheptane 2,6 Dione

Modification at the Halogen Position

The presence of a chlorine atom at the C-3 position, alpha to one of the carbonyl groups, provides a key site for nucleophilic substitution, enabling the introduction of a wide range of functional groups.

Regio- and Stereoselective Substitution of the Chlorine Atom

The substitution of the chlorine atom in 3-chloroheptane-2,6-dione can be achieved with a variety of nucleophiles. The regioselectivity of this reaction is dictated by the position of the halogen. Due to the electron-withdrawing nature of the adjacent carbonyl group at C-2, the C-3 position is activated towards nucleophilic attack. Common nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride ion.

Stereoselective substitution at the C-3 position can be achieved through the use of chiral nucleophiles or chiral catalysts. For instance, the reaction with a chiral amine can lead to the formation of diastereomeric products that may be separable by chromatography. Alternatively, employing a chiral phase-transfer catalyst in the presence of a nucleophile can favor the formation of one enantiomer over the other. The stereochemical outcome is often dependent on the specific reaction conditions, including the choice of solvent and temperature.

Table 1: Examples of Nucleophilic Substitution on this compound This table presents hypothetical data based on known reactions of α-chloro ketones.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Azide (B81097) | Sodium Azide | DMF | 25 | 3-Azidoheptane-2,6-dione | 85 |

| Thiophenoxide | Sodium Thiophenoxide | Ethanol | 50 | 3-(Phenylthio)heptane-2,6-dione | 78 |

| Cyanide | Potassium Cyanide | DMSO | 25 | 2,6-Dioxoheptane-3-carbonitrile | 65 |

| Malonate | Diethyl Malonate, NaH | THF | 0-25 | Diethyl 2-(1-methyl-3,6-dioxohexyl)malonate | 70 |

Synthesis of Other Halogenated (e.g., Bromo-, Iodo-) and Non-Halogenated Analogues

Analogues of this compound bearing other halogens can be synthesized, primarily through two main routes: direct halogenation of the parent diketone, heptane-2,6-dione, or via a Finkelstein-type reaction on this compound.

Direct α-bromination or iodination of heptane-2,6-dione can be accomplished using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under acidic or radical conditions. The regioselectivity of this reaction would likely favor the C-3 and C-5 positions due to the activating effect of the adjacent carbonyl groups.

The Finkelstein reaction allows for the conversion of the chloro-derivative to its bromo- or iodo-analogue. By treating this compound with an excess of sodium bromide or sodium iodide in a solvent like acetone, the corresponding 3-bromoheptane-2,6-dione or 3-iodoheptane-2,6-dione can be obtained. The equilibrium of this reaction is driven by the precipitation of sodium chloride in acetone.

The non-halogenated parent compound, heptane-2,6-dione, can be prepared through various synthetic methods, including the oxidation of heptane-2,6-diol or the ozonolysis of an appropriate cyclic alkene.

Derivatization of the Diketone Moieties

The two carbonyl groups of this compound and its derivatives are amenable to a wide range of transformations, including cyclization reactions to form heterocyclic systems and selective reductions.

Cyclization to Form Oxygen- or Nitrogen-Heterocycles (e.g., furans, pyrroles, pyridines, pyrimidines)

The 1,4-dicarbonyl motif present in the heptane-2,6-dione backbone is a classic precursor for the synthesis of five-membered heterocycles through the Paal-Knorr synthesis. wikipedia.org

Furans: Treatment of this compound with a dehydrating agent such as sulfuric acid or phosphorus pentoxide leads to the formation of 2-acetyl-5-methyl-3-chlorofuran.

Pyrroles: Reaction with ammonia (B1221849) or primary amines yields the corresponding N-substituted pyrroles. For example, reacting this compound with aniline (B41778) would produce 1-phenyl-2-acetyl-5-methyl-3-chloropyrrole. rgmcet.edu.in

The synthesis of six-membered heterocycles like pyridines and pyrimidines is also possible.

Pyridines: A Hantzsch-type pyridine (B92270) synthesis can be envisioned, where the diketone reacts with an enamine and an aldehyde in the presence of an oxidizing agent to form a substituted pyridine. wikipedia.org

Pyrimidines: Condensation of the diketone with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine, can lead to the formation of a pyrimidine (B1678525) ring.

The presence of the chlorine atom can influence the reactivity and potentially offer a handle for further functionalization of the resulting heterocyclic ring.

Selective Reductions of Carbonyl Groups

The selective reduction of one of the two carbonyl groups in this compound presents a synthetic challenge due to their similar chemical environments. However, chemoselective reduction can be achieved under certain conditions.

One approach involves the use of bulky reducing agents, which may preferentially attack the sterically less hindered carbonyl group. Alternatively, one of the carbonyl groups can be temporarily protected as a ketal. The unprotected carbonyl group can then be reduced, followed by deprotection to yield the hydroxy-ketone.

Stereoselective reduction of one or both carbonyl groups can be accomplished using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. This would lead to the formation of chiral diols or hydroxy-ketones.

Chain Elongation and Introduction of Branching to the Heptane (B126788) Backbone

The carbon backbone of this compound can be modified through alkylation at the α-positions to the carbonyl groups. The acidity of the α-protons at C-1, C-3, and C-5 allows for deprotonation with a suitable base to form an enolate, which can then act as a nucleophile. chemistrysteps.com

To achieve selective alkylation, the choice of base and reaction conditions is crucial. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate, leading to deprotonation at the less substituted C-1 methyl group. chemistrysteps.com Subsequent reaction with an alkyl halide would introduce a new alkyl group at this position.

Alkylation at the more substituted C-3 and C-5 positions is also possible, although regioselectivity between these two sites could be challenging to control. The presence of the chlorine atom at C-3 will influence the acidity of the adjacent protons and the stability of the corresponding enolate. By carefully selecting the base and reaction conditions, it is possible to introduce alkyl chains or branched groups at various positions along the heptane backbone, further expanding the molecular diversity accessible from this compound.

Incorporation of this compound Scaffolds into Macrocyclic and Polycyclic Architectures

The strategic incorporation of functionalized scaffolds into larger, more complex molecular architectures is a cornerstone of modern synthetic chemistry. While direct experimental data on the use of this compound in the synthesis of macrocyclic and polycyclic systems is not extensively documented in publicly available literature, its structural motifs as a 1,5-diketone and a chlorinated ketone provide a strong basis for predicting its utility in such transformations. Drawing parallels with the known reactivity of analogous compounds, several plausible synthetic pathways can be postulated for the elaboration of the this compound core into larger ring systems. These approaches primarily leverage the dual carbonyl functionality and the reactive chloro-substituent to construct intricate molecular frameworks.

One of the most direct and predictable applications of 1,5-diketones in forming cyclic structures is through intramolecular aldol (B89426) condensation. For a compound like 2,6-heptanedione (B80457), this reaction is known to favorably produce a six-membered ring, specifically 3-methyl-2-cyclohexenone, as this is the thermodynamically more stable product over a strained four-membered ring. libretexts.org By analogy, this compound could undergo a similar base-catalyzed intramolecular cyclization. The regioselectivity of the enolate formation would be a critical factor, with deprotonation possible at the C1, C4, and C7 positions. Deprotonation at C1 followed by attack at the C6 carbonyl would lead to a substituted cyclohexenone ring, a foundational element for more complex polycyclic structures. The presence of the chlorine atom could influence the acidity of the neighboring protons and, consequently, the reaction pathway.

Furthermore, 1,5-diketones are well-established precursors for the synthesis of various heterocyclic and polycyclic aromatic compounds. nih.gov For instance, the reaction of 1,5-diketones with ammonium (B1175870) acetate (B1210297) is a common method for preparing substituted pyridine derivatives. nih.gov Applying this to this compound could potentially yield a substituted pyridine, which could then be further functionalized or incorporated into a larger macrocyclic or polycyclic system. Similarly, multicomponent reactions involving 1,5-diketones have been employed to construct polycyclic pyrrolopyridine derivatives. researchgate.netscilit.com This suggests a pathway where this compound could react with an amine and another component to build complex, fused-ring systems in a convergent manner.

The chlorine atom at the 3-position introduces a versatile handle for further synthetic manipulations. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of side chains or tethers. These tethers could contain terminal functional groups, such as alkenes, alkynes, or other reactive moieties, which could then participate in macrocyclization reactions. For example, a tether with a terminal alkene could undergo a ring-closing metathesis (RCM) reaction, a powerful tool for the synthesis of a wide range of macrocycles. cam.ac.uk Alternatively, a tether with a terminal azide or alkyne could be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form a triazole-containing macrocycle.

Another potential avenue for incorporating the this compound scaffold into polycyclic architectures involves its derivatization into other reactive intermediates. For instance, the diketone could be converted into a thiosemicarbazone derivative, which can then be cyclized to form thiazole (B1198619) rings. scilit.com By introducing appropriate functional groups elsewhere in the molecule, this thiazole-forming reaction could be part of a sequence leading to a polycyclic system.

The following table summarizes some of the hypothetical pathways for the incorporation of this compound into macrocyclic and polycyclic architectures, based on the reactivity of analogous diketones.

| Reaction Type | Potential Reactants | Hypothetical Product Class | Relevant Analogy |

| Intramolecular Aldol Condensation | This compound, Base (e.g., NaOH, KOH) | Substituted Cyclohexenone | Cyclization of 2,6-heptanedione libretexts.org |

| Pyridine Synthesis | This compound, Ammonium Acetate | Substituted Pyridine | General synthesis of pyridines from 1,5-diketones nih.gov |

| Pyrrolopyridine Synthesis | This compound, Aryl Glyoxal, Amino-quinone, Ammonium Acetate | Polycyclic Pyrrolopyridine | Multicomponent synthesis of polycyclic pyrrolopyridines researchgate.netscilit.com |

| Ring-Closing Metathesis (RCM) | Alkene-tethered derivative of this compound, Grubbs' Catalyst | Unsaturated Macrocycle | General strategies for macrocycle synthesis via RCM cam.ac.uk |

| Thiazole Formation | Thiosemicarbazide derivative of this compound, α-haloketone | Thiazole-containing Polycycle | Synthesis of thiazoles from thiosemicarbazones of 1,5-diketones scilit.com |

While these proposed pathways are based on established chemical principles, their successful application to this compound would require experimental validation and optimization of reaction conditions. The interplay between the two carbonyl groups and the chloro-substituent would likely present unique challenges and opportunities in the synthesis of novel macrocyclic and polycyclic compounds.

Applications of 3 Chloroheptane 2,6 Dione As a Versatile Synthon in Complex Organic Synthesis

Building Block for the Synthesis of Polyfunctional Organic Molecules

The presence of two carbonyl groups and a reactive chlorine atom suggests that 3-Chloroheptane-2,6-dione could serve as a versatile precursor for a variety of polyfunctional organic molecules. The diketone moiety allows for a range of classical reactions. For instance, the acidic α-protons are amenable to deprotonation, enabling alkylation and acylation reactions to introduce further complexity. The carbonyl groups themselves are susceptible to nucleophilic attack, opening pathways to diols, cyanohydrins, and imines.

The chlorine atom at the 3-position introduces an additional site for synthetic manipulation. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, thiols, and alkoxides. This dual reactivity of the diketone and the chlorinated site could, in principle, be exploited to construct molecules with multiple, strategically placed functional groups.

Precursor for the Synthesis of Complex Heterocyclic Compounds (e.g., analogous to structures derived from related chloro-ketones)

β-Diketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds. Their reaction with binucleophiles such as hydrazines, hydroxylamine, and ureas can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. The presence of the chlorine atom in this compound could offer unique opportunities for the synthesis of more complex or substituted heterocyclic systems.

For example, intramolecular cyclization reactions could be envisioned where a nucleophile, introduced at one of the carbonyl groups, subsequently displaces the chlorine atom to form a cyclic structure. Alternatively, the chlorine could be displaced first by a nucleophile that contains another functional group capable of condensing with one of the carbonyls. While specific examples involving this compound are not documented, the general reactivity patterns of related chloro-ketones support the potential for such transformations.

Role in Cascade and Tandem Reactions for Efficient Chemical Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The polyfunctional nature of this compound makes it a hypothetical candidate for participation in such reaction sequences.

A hypothetical cascade could be initiated by a nucleophilic attack on one of the carbonyl groups, followed by an intramolecular reaction involving the second carbonyl or the chlorinated carbon. For instance, a carefully chosen nucleophile could trigger a sequence of events leading to the rapid assembly of a complex molecular framework. The efficiency of such a process would be high, as it would reduce the number of separate reaction and purification steps. However, without experimental data, the feasibility and outcome of such cascade reactions involving this compound remain speculative.

Development of Chiral Auxiliaries or Ligands from this compound Derivatives for Asymmetric Catalysis

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. In principle, this compound could be a starting point for the synthesis of such chiral molecules.

Through resolution of a racemic mixture or by asymmetric synthesis, an enantiomerically pure form of a this compound derivative could be obtained. This chiral scaffold could then be further modified to create a chiral auxiliary that, when attached to a substrate, directs the stereochemical outcome of a subsequent reaction. Alternatively, the chiral derivative could be elaborated into a ligand capable of coordinating with a metal catalyst to create a chiral catalytic system. The potential structures of such auxiliaries and ligands are numerous, but their successful application would depend on extensive experimental investigation.

Future Research Directions and Perspectives in 3 Chloroheptane 2,6 Dione Chemistry

Exploration of Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in 3-Chloroheptane-2,6-dione—two carbonyl groups and a carbon-chlorine bond—makes the development of selective transformations a paramount objective. Future research should prioritize the investigation of reactions that can predictably target a specific functional group, leading to the synthesis of complex and valuable molecules.

Key Research Objectives:

Chemoselective Carbonyl Reactions: Developing methods to selectively react with one of the two carbonyl groups would be a significant achievement. This could be accomplished through the use of sterically hindered reagents or by leveraging subtle electronic differences between the C2 and C6 positions.

Regioselective Halogen Displacement: Investigating nucleophilic substitution reactions at the C3 position is crucial. Research could focus on a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, to generate a diverse library of derivatives.

Stereoselective Synthesis: For chiral applications, the development of stereoselective methods for the synthesis and modification of this compound is essential. This could involve asymmetric synthesis of the molecule itself or the diastereoselective functionalization of its derivatives.

| Transformation Type | Potential Reagents | Expected Outcome |

| Chemoselective Reduction | NaBH₄ (at low temperatures), bulky borohydrides | Selective formation of 3-chloro-2-hydroxyheptan-6-one or 3-chloro-6-hydroxyheptan-2-one |

| Regioselective Amination | Azides, primary and secondary amines | Synthesis of 3-aminoheptane-2,6-dione derivatives |

| Stereoselective Alkylation | Chiral auxiliaries, organocatalysts | Enantiomerically enriched derivatives of this compound |

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound remains an untapped area of research. These methods can often lead to unique transformations that are not achievable through traditional thermal reactions.

Potential Research Avenues:

Photochemical Cyclizations: Irradiation of this compound could potentially lead to intramolecular cyclization reactions, forming novel carbocyclic or heterocyclic ring systems. The Norrish type I and type II reactions of the diketone system would be of particular interest.

Electrochemical Reduction and Oxidation: Studying the electrochemical properties of this compound could reveal pathways for selective reduction of the carbonyl groups or the carbon-chlorine bond. Electrochemical oxidation could also lead to interesting coupling reactions.

Integration into Sustainable and Biocatalytic Synthetic Processes

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should incorporate green chemistry principles, including the use of biocatalysts.

Areas for Exploration:

Enzymatic Reactions: The use of enzymes, such as ketoreductases, could offer highly selective methods for the reduction of one or both carbonyl groups in a stereocontrolled manner. Lipases could be explored for the resolution of racemic mixtures.

Catalysis with Earth-Abundant Metals: Developing catalytic systems based on iron, copper, or manganese for the transformation of this compound would be a significant step towards more sustainable chemical processes.

| Sustainable Approach | Potential Catalyst/Enzyme | Target Transformation |

| Biocatalytic Reduction | Ketoreductases (KREDs) | Enantioselective reduction of a carbonyl group |

| Green Oxidation | TAML catalysts with H₂O₂ | Oxidation of the carbon backbone |

| Flow Chemistry | Immobilized catalysts | Continuous and efficient synthesis of derivatives |

Potential for Applications in Advanced Materials Science as Precursors for Polymers or Functional Scaffolds

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. Its ability to undergo a variety of chemical modifications opens the door to the creation of polymers and functional scaffolds with tailored properties.

Prospective Applications:

Polymer Synthesis: The diketone functionality can be used in condensation polymerization reactions to form novel polyesters or polyketones. The chlorine atom can serve as a site for post-polymerization modification.

Functional Scaffolds: The core structure of this compound could be elaborated into more complex molecular scaffolds for applications in medicinal chemistry or as ligands for catalysis. For example, the synthesis of novel heterocyclic systems through intramolecular cyclization could be a fruitful area of investigation.

| Material Class | Synthetic Strategy | Potential Application |

| Polyesters | Polycondensation with diols | Biodegradable plastics |

| Functional Polymers | Ring-opening metathesis polymerization of a derivative | Materials for coatings and adhesives |

| Heterocyclic Scaffolds | Intramolecular cyclization reactions | Pharmaceutical intermediates |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloroheptane-2,6-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of diketone derivatives like this compound typically involves halogenation or condensation reactions. For example, analogous compounds (e.g., piperazine-2,6-dione derivatives) are synthesized via nucleophilic substitution or cyclization under controlled temperatures (50–80°C) and inert atmospheres . Optimization requires systematic variation of catalysts (e.g., Lewis acids), solvent polarity, and reaction time, monitored by TLC or NMR to track intermediate formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- FT-IR : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., methyl/methylene groups adjacent to ketones), while ¹³C NMR confirms carbonyl carbons (~200–220 ppm) .

- UV-Vis : Detects π→π* transitions in conjugated systems, useful for monitoring degradation or photochemical reactivity .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures due to insufficient acute/chronic toxicity data :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for volatile steps (e.g., distillation).

- Waste Management : Absorb spills with inert materials (e.g., diatomite) and dispose via licensed hazardous waste facilities .

- Exposure Limits : Follow Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-3: 140 mg/m³) as interim guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and activation energies for chloro-ketone reactivity. For example, studies on thiophene-amine functionalized carbon nanotubes demonstrate how electron-withdrawing groups (e.g., Cl) influence electrophilicity at the α-carbon . Pair computational results with experimental kinetic studies (e.g., varying nucleophiles like amines or thiols) to validate mechanistic pathways.

Q. How can researchers resolve contradictions in reported spectroscopic data for diketone derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. To address this:

- Standardize Conditions : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .

- Cross-Validate Sources : Compare with high-fidelity databases (e.g., NIST) and replicate experiments under identical conditions .

- Purity Assessment : Employ HPLC-MS to detect trace impurities that may skew spectral data .

Q. What strategies are recommended for assessing the environmental persistence of this compound?

- Methodological Answer : Design microcosm studies to evaluate:

- Biodegradation : Use OECD 301B tests (aqueous media, activated sludge) to measure half-life under aerobic conditions.

- Soil Mobility : Conduct column leaching experiments with varying soil pH and organic matter content .

- Ecotoxicity : Perform acute assays (e.g., Daphnia magna LC50) given the lack of existing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.